N-(2-Chlorobenzylidene)-2,4-xylidine

Description

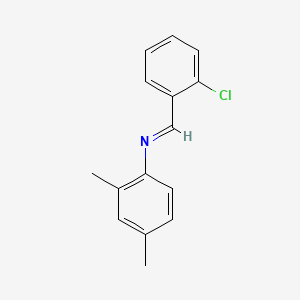

N-(2-Chlorobenzylidene)-2,4-xylidine is a Schiff base derived from the condensation of 2,4-xylidine (2,4-dimethylaniline) and 2-chlorobenzaldehyde. Its structure features an imine (-CH=N-) group bridging the aromatic 2-chlorobenzylidene moiety and the 2,4-dimethyl-substituted aniline ring. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of heterocyclic frameworks such as chromene derivatives. For instance, it has been employed in the synthesis of tetrahydro-4H-chromene-3-carbonitrile derivatives via reactions with diarylidene cyclohexanone and malononitrile .

Key structural attributes include:

- Substituents: A 2-chloro group on the benzylidene ring and 2,4-dimethyl groups on the aniline ring.

- Reactivity: The imine group facilitates nucleophilic additions and cyclization reactions, making it valuable for constructing complex heterocyclic systems.

Properties

CAS No. |

82821-34-9 |

|---|---|

Molecular Formula |

C15H14ClN |

Molecular Weight |

243.73 g/mol |

IUPAC Name |

1-(2-chlorophenyl)-N-(2,4-dimethylphenyl)methanimine |

InChI |

InChI=1S/C15H14ClN/c1-11-7-8-15(12(2)9-11)17-10-13-5-3-4-6-14(13)16/h3-10H,1-2H3 |

InChI Key |

HLXNFIRFPSRRFO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)N=CC2=CC=CC=C2Cl)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Chlorobenzylidene)-2,4-xylidine typically involves the condensation reaction between 2-chlorobenzaldehyde and 2,4-xylidine. The reaction is usually carried out in the presence of a catalyst such as piperidine or pyridine. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the Schiff base .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions. This includes controlling the temperature, reaction time, and the concentration of reactants. The use of eco-friendly solvents and catalysts is also considered to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(2-Chlorobenzylidene)-2,4-xylidine undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of corresponding oxides.

Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atom.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction will produce the corresponding amine and aldehyde .

Scientific Research Applications

N-(2-Chlorobenzylidene)-2,4-xylidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-Chlorobenzylidene)-2,4-xylidine involves its interaction with various molecular targets. The compound can form complexes with metal ions, which can then interact with biological molecules. This interaction can disrupt cellular processes, leading to antimicrobial or antifungal effects .

Comparison with Similar Compounds

N-[(E)-4-Chlorobenzylidene]-2,4-dimethylaniline

Structural Differences :

- The chloro substituent is positioned at the para (4-) position on the benzylidene ring instead of the ortho (2-) position.

- Crystallographic Data : X-ray diffraction studies reveal a planar geometry with an E-configuration of the imine bond. The dihedral angle between the benzylidene and aniline rings is 5.4°, indicating near-coplanarity .

Functional Implications :

Cymiazole Hydrochloride (N-[(2EZ)-3-Methylthiazol-2(3H)-ylidene]-2,4-xylidine Hydrochloride)

Structural Differences :

- Replaces the 2-chlorobenzylidene group with a 3-methylthiazol-2(3H)-ylidene moiety.

- Contains a hydrochloride salt form.

Functional Implications :

2,4-Xylidine (2,4-Dimethylaniline)

Structural Differences :

- The parent amine lacks the imine and benzylidene groups.

Functional and Toxicological Implications :

- Metabolism : In mammals, 2,4-xylidine is a metabolite of lidocaine, undergoing hydroxylation and conjugation. In rats, 12.4% of administered lidocaine is excreted as 2,4-xylidine derivatives .

Data Table: Comparative Analysis of Key Compounds

Research Findings and Implications

- Its reactivity with acetic anhydride and benzoyl chloride highlights its versatility in forming amides and heterocyclic fused rings .

- Electronic Effects : The position of the chloro substituent (ortho vs. para ) influences electron distribution, which may affect the compound’s stability and reactivity in catalytic or photochemical applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.